molecular formula C40H44N2O18.2H2O B145237 N,N-Dimethylpradimicin E CAS No. 127985-23-3

N,N-Dimethylpradimicin E

Cat. No. B145237
M. Wt: 840.8 g/mol
InChI Key: UKUPYHQDSAALDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylpradimicin E is a natural product that has been isolated from the fermentation broth of Streptomyces prunicolor. It is a structurally unique compound that has garnered attention due to its potential applications in various fields, including medicine, agriculture, and biotechnology. In

Mechanism Of Action

The mechanism of action of N,N-Dimethylpradimicin E is still not fully understood. However, studies have suggested that it may work by inhibiting DNA and RNA synthesis, disrupting cell membrane integrity, and inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

N,N-Dimethylpradimicin E has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N,N-Dimethylpradimicin E in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, its limited solubility in water and low stability at high temperatures may limit its use in some experiments.

Future Directions

There are several potential future directions for research on N,N-Dimethylpradimicin E. One area of interest is its potential use as a biopesticide for agricultural use. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Further research is also needed to improve its solubility and stability for use in lab experiments.

Synthesis Methods

The synthesis of N,N-Dimethylpradimicin E involves the fermentation of Streptomyces prunicolor, followed by extraction and purification of the compound. The exact mechanism of biosynthesis is still unknown, but studies have suggested that it involves a combination of enzymatic and non-enzymatic reactions.

Scientific Research Applications

N,N-Dimethylpradimicin E has shown promising results in various scientific research applications. It has been found to have antibacterial, antifungal, and antitumor activities. Studies have also shown that it has potential as a biopesticide for agricultural use.

properties

CAS RN

127985-23-3

Product Name

N,N-Dimethylpradimicin E

Molecular Formula

C40H44N2O18.2H2O

Molecular Weight

840.8 g/mol

IUPAC Name

2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46)

InChI Key

UKUPYHQDSAALDA-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

synonyms

N,N-dimethylpradimicin E
N,N-DMPE

Origin of Product

United States

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